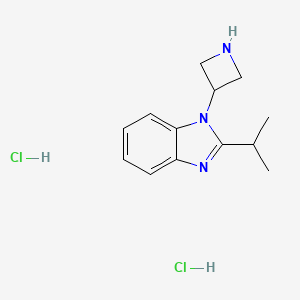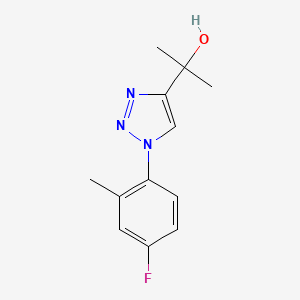![molecular formula C13H17ClN2O2 B2367355 2-Chloro-N-(6-methoxypyridin-3-yl)-N-[(1-methylcyclopropyl)methyl]acetamide CAS No. 2411226-53-2](/img/structure/B2367355.png)
2-Chloro-N-(6-methoxypyridin-3-yl)-N-[(1-methylcyclopropyl)methyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-N-(6-methoxypyridin-3-yl)-N-[(1-methylcyclopropyl)methyl]acetamide, also known as JNJ-40411813, is a compound that has been studied for its potential therapeutic applications. It belongs to the class of compounds known as cyclopropylamines and has been found to have a unique mechanism of action that makes it an interesting target for further research.
作用機序
The mechanism of action of 2-Chloro-N-(6-methoxypyridin-3-yl)-N-[(1-methylcyclopropyl)methyl]acetamide is not fully understood, but it is believed to involve the modulation of several neurotransmitter systems in the brain. Specifically, the compound has been found to enhance the activity of the GABA-A receptor, which is involved in the regulation of anxiety and mood. Additionally, 2-Chloro-N-(6-methoxypyridin-3-yl)-N-[(1-methylcyclopropyl)methyl]acetamide has been found to inhibit the activity of several enzymes involved in the metabolism of neurotransmitters, including monoamine oxidase and catechol-O-methyltransferase.
Biochemical and Physiological Effects
2-Chloro-N-(6-methoxypyridin-3-yl)-N-[(1-methylcyclopropyl)methyl]acetamide has been found to have several biochemical and physiological effects in animal models. In addition to its anxiolytic and antidepressant effects, the compound has been found to improve cognitive function and memory in animal models. Additionally, 2-Chloro-N-(6-methoxypyridin-3-yl)-N-[(1-methylcyclopropyl)methyl]acetamide has been found to have anti-inflammatory effects, which may contribute to its potential therapeutic applications in oncology.
実験室実験の利点と制限
One of the advantages of 2-Chloro-N-(6-methoxypyridin-3-yl)-N-[(1-methylcyclopropyl)methyl]acetamide is its unique mechanism of action, which makes it an interesting target for further research. Additionally, the compound has been found to have relatively low toxicity in animal models, which is a positive factor for its potential as a therapeutic agent. However, one limitation of 2-Chloro-N-(6-methoxypyridin-3-yl)-N-[(1-methylcyclopropyl)methyl]acetamide is its moderate yield in synthesis, which may limit its availability for research purposes.
将来の方向性
There are several future directions for research on 2-Chloro-N-(6-methoxypyridin-3-yl)-N-[(1-methylcyclopropyl)methyl]acetamide. One area of interest is the compound's potential therapeutic applications in oncology, particularly in the treatment of certain types of cancer. Additionally, further research is needed to fully understand the mechanism of action of 2-Chloro-N-(6-methoxypyridin-3-yl)-N-[(1-methylcyclopropyl)methyl]acetamide and its effects on neurotransmitter systems in the brain. Finally, the development of more efficient synthesis methods for 2-Chloro-N-(6-methoxypyridin-3-yl)-N-[(1-methylcyclopropyl)methyl]acetamide may increase its availability for research purposes.
合成法
The synthesis of 2-Chloro-N-(6-methoxypyridin-3-yl)-N-[(1-methylcyclopropyl)methyl]acetamide involves several steps, starting from commercially available starting materials. The first step involves the formation of a pyridine ring, followed by the introduction of a chloro group and a cyclopropylamine moiety. The final step involves the introduction of a methoxy group to the pyridine ring. The overall yield of the synthesis is moderate, but the compound can be obtained in sufficient quantities for research purposes.
科学的研究の応用
2-Chloro-N-(6-methoxypyridin-3-yl)-N-[(1-methylcyclopropyl)methyl]acetamide has been studied for its potential therapeutic applications in several areas, including neuroscience and oncology. In neuroscience, the compound has been found to have anxiolytic and antidepressant effects in animal models. In oncology, 2-Chloro-N-(6-methoxypyridin-3-yl)-N-[(1-methylcyclopropyl)methyl]acetamide has been found to inhibit the growth of certain types of cancer cells, making it a potential candidate for further development as an anticancer agent.
特性
IUPAC Name |
2-chloro-N-(6-methoxypyridin-3-yl)-N-[(1-methylcyclopropyl)methyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O2/c1-13(5-6-13)9-16(12(17)7-14)10-3-4-11(18-2)15-8-10/h3-4,8H,5-7,9H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKAHFUCQIXXERT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1)CN(C2=CN=C(C=C2)OC)C(=O)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.74 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-N-(6-methoxypyridin-3-yl)-N-[(1-methylcyclopropyl)methyl]acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 3-(5-chloro-2-nitrobenzamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2367272.png)
![N-(2-(dimethylamino)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-3-methylbenzamide hydrochloride](/img/structure/B2367273.png)

![4-[[(3-chlorophenyl)sulfonylamino]methyl]-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2367277.png)
![N-Methyl-N-[4-(prop-2-enoylamino)phenyl]propanamide](/img/structure/B2367278.png)
![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-isopropoxybenzamide](/img/structure/B2367280.png)
![6-Methoxy-1-[(pyrido[2,3-d]pyrimidin-4-ylamino)methyl]-3,4-dihydro-2H-naphthalen-1-ol](/img/structure/B2367281.png)

![N-(6-Acetylbenzo[D]1,3-dioxolen-5-YL)-2-(4-phenylpiperazinyl)ethanamide](/img/structure/B2367284.png)



![2-((3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)carbamoyl)benzoic acid](/img/structure/B2367292.png)
![4-Chloro-7-cyclopentyl-N-(1-hydroxy-2-phenylpropan-2-yl)pyrrolo[2,3-d]pyrimidine-5-carboxamide](/img/structure/B2367294.png)